(S)-Pro-xylane

説明

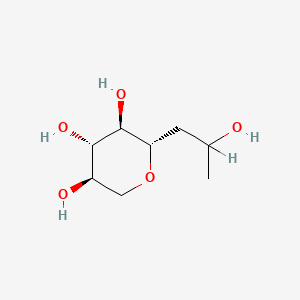

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S,3R,4S,5R)-2-(2-hydroxypropyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5/c1-4(9)2-6-8(12)7(11)5(10)3-13-6/h4-12H,2-3H2,1H3/t4?,5-,6+,7+,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGFZZYPPGQZFZ-QVAPDBTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1C(C(C(CO1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196004 | |

| Record name | Hydroxypropyl tetrahydropyrantriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439685-79-7 | |

| Record name | C-β-D-Xylopyranoside-2-hydroxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439685-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxypropyl tetrahydropyrantriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439685797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxypropyl tetrahydropyrantriol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydroxypropyl tetrahydropyrantriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYPROPYL TETRAHYDROPYRANTRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U3GMG1OT1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Pro Xylane Production

Conventional Chemical Synthesis Routes

The foundational methods for Pro-xylane production are rooted in classical organic chemistry, primarily involving a two-step process: a C-glycosylation reaction followed by a reduction. The initial and most common route begins with D-xylose, a sugar sustainably sourced from beech or birch trees. nih.govresearchgate.net

The first key step is a Knoevenagel condensation reaction between D-xylose and acetylacetone in an alkaline aqueous solution. nih.govresearchgate.net This reaction forms the crucial carbon-carbon bond, creating a C-glycoside intermediate, 1-C-(β-D-xylopyranosyl)-acetone. The second step involves the reduction of the ketone carbonyl group in this intermediate to yield Pro-xylane. researchgate.netresearchgate.net

Over the years, several variations of this core synthesis have been developed to optimize the process, particularly concerning the reagents used for the condensation and reduction steps.

Key Developments in Conventional Synthesis:

Base Variation: The initial synthesis utilized strong bases like sodium hydroxide. nih.gov To improve yield and mitigate the harshness of the reaction conditions, sodium carbonate was later introduced as the base. nih.gov Further refinements have seen the use of D201 anion exchange resin, which simplifies the purification process compared to methods requiring cation exchange resins. nih.gov

Reduction Method: The conventional reduction of the carbonyl intermediate is achieved using sodium borohydride. nih.govresearchgate.netresearchgate.net While effective, this method produces borate (B1201080) salts as byproducts, which necessitate a complex removal process. researchgate.netresearchgate.net A significant advancement, aligning with the principles of "green chemistry," was the replacement of sodium borohydride with catalytic hydrogenation using a Ruthenium on carbon (Ru/C) catalyst. researchgate.net This catalytic approach is more environmentally friendly and avoids the issue of borate waste. researchgate.net

These conventional methods have been instrumental in the industrial-scale production of Pro-xylane and represent the first successful application of green chemistry principles to a cosmetic ingredient. researchgate.netpnnl.gov

| Step | Original Method | Improved Method | "Green Chemistry" Approach |

|---|---|---|---|

| C-Glycosylation (Base) | Sodium Hydroxide | Sodium Carbonate / D201 Anion Exchange Resin | Sodium Bicarbonate |

| Reduction Reagent | Sodium Borohydride | Sodium Borohydride | Catalytic Hydrogenation (Ru/C) |

| Key Advantage of Improvement | N/A | Higher yield and/or simplified purification nih.gov | Avoids borate byproducts, environmentally friendly researchgate.net |

Biotechnological and Chemoenzymatic Approaches for Stereoselective Synthesis

While conventional chemical syntheses are effective, they often result in a mixture of stereoisomers and can involve harsh reagents. To overcome these limitations, biotechnological and chemoenzymatic methods have been explored. These approaches leverage the high specificity of enzymes to produce Pro-xylane with high enantiomeric purity, under milder, more sustainable conditions. researchgate.netnih.gov

A chemoenzymatic strategy typically involves an initial chemical synthesis step to create an intermediate, which is then subjected to a highly selective enzymatic reduction. nih.gov This combination harnesses the efficiency of chemical synthesis for bond formation and the precision of biocatalysis for stereocontrol. nih.gov Biosynthesis methods, on the other hand, aim to produce the compound in a "one-pot" system using a cascade of enzymes. researchgate.net

Carbonyl Reductase Engineering for Enantiomeric Purity

Research has shown that the (S)-stereoisomer of Pro-xylane exhibits superior biological activity compared to the (R)-isomer. researchgate.net This finding has driven the development of synthetic routes that can selectively produce (S)-Pro-xylane. A key breakthrough in this area is the use of engineered carbonyl reductase (CR) enzymes for the asymmetric reduction of the 1-C-(β-D-xylopyranosyl)-acetone intermediate. researchgate.net

A study focused on engineering a carbonyl reductase from the yeast Candida orthopsilosis (CoCR13) demonstrated the power of this approach. researchgate.net Through site-directed mutagenesis, researchers developed enzyme variants with dramatically improved performance compared to the wild-type enzyme.

Key Research Findings:

The wild-type CoCR13 enzyme had low activity towards the Pro-xylane precursor.

A double mutant, designated R129E/D210F , exhibited a remarkable 245.33-fold improvement in catalytic efficiency (kcat/Km) over the wild-type enzyme. researchgate.net

This engineered enzyme produced this compound with greater than 99% diastereomeric excess (β, S). researchgate.netfrontiersin.org

Molecular dynamics simulations indicated that the mutations altered the enzyme's active site, creating a shorter, wider substrate tunnel that facilitated more productive substrate binding. researchgate.net

The enzymatic process achieved a high spatiotemporal yield of 49.97 g·L⁻¹·h⁻¹ with a high substrate concentration (1300 mM), showcasing its potential for industrial application. researchgate.net

This enzyme engineering strategy provides a sustainable and highly efficient alternative to conventional reduction methods for producing optically pure this compound. researchgate.net

| Enzyme Variant | Relative Improvement in Catalytic Efficiency (kcat/Km) | Diastereomeric Excess (β, S) |

|---|---|---|

| Wild-Type (WT) | 1-fold (Baseline) | - |

| R129E/D210F | 245.33-fold | >99% |

Metabolic Pathway Optimization in Microorganisms

The complete biosynthesis of Pro-xylane within a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, represents a frontier in its production. This approach, known as metabolic engineering, involves genetically modifying a microorganism to establish a synthetic metabolic pathway for producing a target compound from a simple carbon source like glucose. While specific pathways for Pro-xylane are still in development, established principles of metabolic engineering for producing other complex natural products, including other C-glycosides, provide a clear roadmap. researchgate.netnih.gov

The core strategy involves introducing and optimizing the expression of genes encoding the necessary enzymes for the biosynthetic pathway. For Pro-xylane, this would theoretically involve:

Precursor Supply: Engineering the host's central metabolism to enhance the intracellular pool of D-xylose or its activated nucleotide-sugar derivatives.

C-Glycosylation: Introducing a C-glucosyltransferase (CGT) enzyme capable of attaching the xylose moiety to a suitable acceptor molecule, analogous to the function of acetylacetone in the chemical synthesis. Research on flavone C-glycosides has shown that co-expressing enzymes like a flavanone 2-hydroxylase (F2H) with a CGT in yeast can efficiently produce C-glycosides. nih.gov

Side-Chain Modification: Expressing one or more enzymes, such as the engineered carbonyl reductase previously discussed, to perform the necessary reduction and modification of the aglycone side chain to form the final Pro-xylane structure.

Optimizing such a pathway requires balancing the expression levels of multiple genes to maximize the metabolic flux towards Pro-xylane while minimizing the accumulation of toxic intermediates and ensuring the host organism remains healthy. pnnl.gov This systems-level approach offers the potential for a highly sustainable, fermentation-based production process starting from renewable feedstocks. nih.gov

Molecular and Cellular Mechanisms of Pro Xylane Action

Extracellular Matrix Remodeling and Homeostasis Modulation

Glycosaminoglycan Biosynthesis and Structure-Function Modulation

Glycosaminoglycans (GAGs) are linear polysaccharides that are vital components of the ECM, known for their exceptional ability to bind water, which contributes significantly to skin hydration and plumpness huatengsci.comskinceuticals.comwikipedia.org. Pro-xylane has been shown to stimulate the biosynthesis of GAGs in the skin matrix researchgate.nethuatengsci.comsincerechemical.comchemicalbook.comnewronasaminoacid.commedchemexpress.comsbsgenetech.comclinisciences.comfocuschem.commobelbiochem.com. This increased GAG production helps to fill the extracellular space, enhancing the skin's moisture content and contributing to a smoother appearance huatengsci.comnewronasaminoacid.comchina-sinoway.com.

Hyaluronic Acid Synthesis and Expression Enhancement

Hyaluronic acid (HA) is a non-sulfated GAG that is particularly abundant in the skin and plays a critical role in maintaining hydration, tissue turgor, and facilitating cell migration skinceuticals.comwikipedia.orgdovepress.com. Research indicates that Pro-xylane can effectively promote the synthesis of hyaluronic acid in the dermis newronasaminoacid.commedchemexpress.comchina-sinoway.comclinisciences.comfocuschem.commobelbiochem.com. Studies using reconstructed skin models have shown that Pro-xylane can induce an increase in the expression of CD44, a key cell membrane receptor for HA researchgate.netsincerechemical.com. This suggests a potential mechanism by which Pro-xylane may enhance the interaction and utilization of newly synthesized HA within the skin.

Sulfated Glycosaminoglycan Profiles (Chondroitin Sulfate (B86663), Dermatan Sulfate, Heparan Sulfate)

In addition to hyaluronic acid, the ECM contains various sulfated GAGs, including chondroitin (B13769445) sulfate (CS), dermatan sulfate (DS), and heparan sulfate (HS) skinceuticals.comwikipedia.orgdovepress.comnih.govresearchgate.net. These sulfated GAGs, often attached to core proteins to form proteoglycans, are involved in diverse functions, including structural support, cell signaling, and the binding of growth factors wikipedia.orgdovepress.comnih.govmdpi.comscielo.br.

Studies have shown that Pro-xylane stimulates the synthesis of sulfated GAGs in the dermis helenarubinstein.co.uk. Specifically, immunohistological studies on female subjects treated with Pro-xylane revealed an increase in chondroitin 6-sulfate in wrinkle troughs researchgate.net. Furthermore, research suggests that Pro-xylane, as a C-xyloside, can increase endogenous GAG release, particularly short chains of CS/DS, and may alter the fine structure of proteoglycan-associated GAGs researchgate.net. While the precise impact of Pro-xylane on the detailed sulfation patterns of CS, DS, and HS requires further investigation, its ability to influence the synthesis and potentially the structure of these molecules highlights its broad impact on the GAG profile of the ECM.

Proteoglycan Synthesis and Expression (e.g., Syndecans, Heparan-Sulfate Proteoglycans)

Proteoglycans, consisting of a core protein covalently linked to one or more GAG chains, are essential components of the ECM and cell surfaces, involved in structural organization, hydration, and cell signaling wikipedia.orgdovepress.comnih.govscielo.br. Pro-xylane has been shown to stimulate the production and biosynthesis of proteoglycans huatengsci.comsincerechemical.comchemicalbook.com.

In the epidermis, Pro-xylane stimulates the expression of proteoglycans, including syndecans helenarubinstein.co.uk. Syndecans are a family of transmembrane heparan sulfate proteoglycans that act as co-receptors for various growth factors and ECM molecules, playing roles in cell adhesion, migration, and signaling dovepress.commdpi.comscielo.brnih.gov. By promoting the expression of syndecans, Pro-xylane may enhance cellular responses to growth factors and improve cell-matrix interactions, contributing to tissue repair and regeneration helenarubinstein.co.ukdovepress.comscielo.br. Higher levels of proteoglycans within the ECM are correlated with increased skin elasticity and firmness chemicalbook.com.

Collagen Fiber Network Regulation

Collagen is the most abundant protein in the skin's ECM, providing tensile strength and structural integrity huatengsci.com. The decline in collagen synthesis and the degradation of the collagen network are major contributors to skin aging helenarubinstein.co.uk. Pro-xylane has been demonstrated to positively influence the collagen fiber network by stimulating collagen synthesis huatengsci.comsincerechemical.comchemicalbook.comnewronasaminoacid.commedchemexpress.comchina-sinoway.comclinisciences.comfocuschem.commobelbiochem.combona-filtration.com.

Stimulation of Collagen Type I Synthesis

Collagen Type I is the predominant collagen type in the dermis, forming robust fibers that provide the main structural support to the skin huatengsci.com. Pro-xylane can effectively promote the synthesis of collagen fibers in the dermis medchemexpress.comclinisciences.com. It stimulates the synthesis of dermal collagen huatengsci.com. While some sources specifically mention the stimulation of collagen types IV and VII, which are crucial for the dermal-epidermal junction, the broader impact on dermal collagen, including Type I, is consistently reported huatengsci.comchina-sinoway.commobelbiochem.com. The stimulation of collagen synthesis by Pro-xylane contributes to reinforcing the skin's structure, improving firmness and elasticity, and reducing the appearance of wrinkles huatengsci.comchemicalbook.comnewronasaminoacid.comchina-sinoway.commobelbiochem.combona-filtration.com.

Compound Information

| Compound Name | PubChem CID |

| Pro-xylane | 439685-79-7 |

| Hydroxypropyl Tetrahydropyrantriol | 439685-79-7 |

Data Table: Effect of Pro-xylane on GAG Synthesis

| Study Type | Model System | Pro-xylane Concentration | Effect on GAG Synthesis | Citation |

| In vitro | Human fibroblasts | 0.3-3.0 mM | Stimulates synthesis | medchemexpress.comclinisciences.com |

| In vitro | Episkin model | Not specified | Stimulates production | researchgate.net |

| In vitro | Reconstructed skin | Not specified | Stimulates biosynthesis | sincerechemical.com |

| In vitro | Dermal cells | Not specified | Accelerates synthesis | huatengsci.com |

| In vitro | Not specified | Not specified | Increase up to 400% | newronasaminoacid.com |

Data Table: Effect of Pro-xylane on Collagen Synthesis

| Study Type | Model System | Pro-xylane Concentration | Effect on Collagen Synthesis | Specific Collagen Types Mentioned | Citation |

| In vitro | Dermis | Not specified | Promotes synthesis | Collagen fibers, Hyaluronic acid | medchemexpress.comclinisciences.com |

| In vitro | Dermal cells | Not specified | Accelerates synthesis | Type IV and VII Collagen | huatengsci.commobelbiochem.com |

| In vitro | Reconstructed skin | Not specified | Promotes regeneration | Collagen | sincerechemical.com |

| In vitro | Not specified | Not specified | Promotes synthesis | Collagen | newronasaminoacid.com |

| In vivo (biopsy) | Female subjects | Not specified | Improved skin quality | Not specified | lorealparis.co.in |

Upregulation of Collagen Type IV and VII Expression at the Dermal-Epidermal Junction

The dermal-epidermal junction (DEJ) is a critical interface between the epidermis and dermis, essential for maintaining skin integrity and mechanical properties. plamed.cnsincerechemical.com Aging leads to the degradation of the ECM and changes in the DEJ, contributing to skin laxity and wrinkles. plamed.cnsincerechemical.com Pro-xylane has been shown to act at the DEJ to induce protein deposition and enhance the expression of structural proteins vital for its function. sincerechemical.com

Specifically, studies using in vitro 3D reconstructed skin models have demonstrated that Pro-xylane upregulates the deposition of key DEJ proteins, including Collagen Type IV and Collagen Type VII. plamed.cnsincerechemical.complamed.cn Collagen Type IV is a major component of the basement membrane's dense plate, crucial for nutrient and water transport. sincerechemical.com Collagen Type VII is a primary constituent of the anchoring fibers that connect the dermis to the epidermis. sincerechemical.com By promoting the synthesis of these collagens, Pro-xylane helps to strengthen the connection between the epidermis and dermis, improving skin firmness and reducing the appearance of wrinkles associated with aging. plamed.cnplamed.cnchina-sinoway.com

Research findings on the effect of Pro-xylane on DEJ proteins are summarized below:

| Protein | Location | Role at DEJ | Effect of Pro-xylane | Source |

| Collagen Type IV | Basement Membrane (Dense Plate) | Nutrient/Water Transport, Structural Support | Upregulated | plamed.cnsincerechemical.complamed.cn |

| Collagen Type VII | Basement Membrane (Anchoring Fibers) | Dermis-Epidermis Connection, Anchoring | Upregulated | plamed.cnsincerechemical.complamed.cn |

| Laminin-5 (Laminin-332) | Basement Membrane | DEJ Stability, Adhesion | Upregulated | plamed.cnguanjiebio.comchenlangbio.com |

| Integrins (α6, β1) | Cell Surface (Keratinocytes) | Cell-ECM Adhesion, Signaling | Upregulated | chenlangbio.com |

| Nidogen | Basement Membrane | Structural Component | Stimulated | helenarubinstein.co.uk |

| Perlecan (B1176706) | Basement Membrane | Structural Component, Growth Factor Binding | Stimulated/Increased Expression | helenarubinstein.co.ukresearchgate.net |

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

Procollagen (B1174764) Biosynthesis

Beyond its effects on specific collagen types at the DEJ, Pro-xylane also influences the broader process of collagen synthesis. It has been shown to promote the synthesis of collagen, a primary structural protein in the dermis responsible for skin's tensile strength and elasticity. plamed.cn5thnutrisupply.comsincerechemical.complamed.cn

Studies indicate that Pro-xylane can increase Type I procollagen and protofibrillar protein-1, both of which are important for maintaining skin firmness and elasticity. plamed.cnsincerechemical.complamed.cn Procollagen is the precursor molecule to collagen, and its increased biosynthesis leads to higher levels of mature collagen in the ECM. helenarubinstein.co.uk By stimulating procollagen production, Pro-xylane contributes to the replenishment and maintenance of the dermal collagen network, which is often degraded during aging. loreal-paris.co.ukchenlangbio.com

Data from research indicates the upregulation of procollagen and related proteins:

| Protein | Location | Role | Effect of Pro-xylane | Source |

| Type I Procollagen | Dermis | Precursor to Collagen Type I, Structural | Upregulated | plamed.cnsincerechemical.complamed.cn |

| Protofibrillar Protein-1 | Dermis | Important for Firmness and Elasticity | Increased | plamed.cnsincerechemical.complamed.cnguanjiebio.com |

| Procollagens (general) | Dermis | Precursors to various Collagen types | Stimulated | helenarubinstein.co.ukchenlangbio.com |

| Collagen (general) | Dermis/ECM | Structural Support, Firmness, Elasticity | Promoted Synthesis | plamed.cnsbsgenetech.com5thnutrisupply.comsincerechemical.complamed.cnchina-sinoway.combiosynsis.com |

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

Elastin (B1584352) Production Modulation

Elastin is another crucial protein in the ECM, providing skin with its elastic recoil properties. While the search results primarily emphasize collagen and GAG synthesis, some sources indicate that Pro-xylane may also support the synthesis of elastin. 5thnutrisupply.combiosynsis.com Modulating elastin production would contribute to improved skin elasticity and resilience, counteracting age-related loss of snap-back in the skin. sbsgenetech.comhzsqchem.com

Research suggests a link between Pro-xylane and elastin:

| Protein | Location | Role in Skin Elasticity | Effect of Pro-xylane | Source |

| Elastin | Dermis | Provides Elastic Recoil | Supports Synthesis | 5thnutrisupply.combiosynsis.com |

| Fibrillin | Dermis | Forms Elastic Fibers (Scaffold) | Stimulated Synthesis | helenarubinstein.co.ukplamed.cn |

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

Cellular Interactions and Signaling Pathways

Pro-xylane's effects on the ECM are mediated through its interactions with various skin cells and the modulation of specific signaling pathways.

Fibroblast Activation and Proliferation

Fibroblasts are the primary cells in the dermis responsible for synthesizing and maintaining the ECM, including collagen, elastin, and GAGs. chenlangbio.comhzsqchem.comnih.gov Pro-xylane has been shown to act on fibroblasts, stimulating their activity and promoting the synthesis of ECM components. sxytbio.comchenlangbio.comhzsqchem.com

Research indicates that Pro-xylane stimulates fibroblasts to increase the production of GAGs and proteoglycans. sxytbio.comchenlangbio.comhzsqchem.com This stimulation is crucial for replenishing the ECM, improving its viscoelastic properties, and enhancing skin resilience and suppleness. hzsqchem.com Fibroblast activation and proliferation are key processes in tissue repair and remodeling. nih.govd-nb.infospringermedizin.desnmjournals.org

Data related to fibroblast activity modulation by Pro-xylane:

| Cell Type | Effect of Pro-xylane | Outcome | Source |

| Fibroblasts | Stimulates activity | Increased synthesis of GAGs, Proteoglycans, Collagen, etc. | sxytbio.comchenlangbio.comhzsqchem.com |

| Fibroblasts | Promotes proliferation (indirectly/in wound healing context) | Contributes to tissue repair and remodeling | sincerechemical.comnih.govwcd2019milan-dl.org |

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

Keratinocyte Activity and Epithelial Repair Enhancement

Keratinocytes are the main cells of the epidermis, forming the skin's barrier. Pro-xylane also influences keratinocyte activity, contributing to epithelial repair and regeneration. sincerechemical.comchenlangbio.comwcd2019milan-dl.org

Studies have shown that Pro-xylane enhances GAG synthesis in keratinocytes. sincerechemical.comwcd2019milan-dl.org Furthermore, it promotes the proliferation and migration of keratinocytes, processes that are essential for wound healing and the repair of the epidermal barrier. sincerechemical.comguanjiebio.comchenlangbio.comnih.gov This effect is linked to the promotion of fibroblast growth factor 10 (FGF-10)-dependent cell proliferation and migration. sincerechemical.com By supporting keratinocyte activity, Pro-xylane plays a positive role in maintaining the integrity and promoting the repair of the epithelial layer. sincerechemical.comguanjiebio.comchenlangbio.comwcd2019milan-dl.org

Research findings on keratinocyte activity and epithelial repair:

| Cell Type | Effect of Pro-xylane | Outcome | Source |

| Keratinocytes | Enhances GAG synthesis | Improved hydration and ECM support in epidermis | sincerechemical.comwcd2019milan-dl.org |

| Keratinocytes | Promotes proliferation and migration (FGF-10 dependent) | Essential for epithelial repair and wound healing | sincerechemical.comguanjiebio.comchenlangbio.comwcd2019milan-dl.orgnih.gov |

Growth Factor Availability and Signaling (FGF-7, FGF-10)

Pro-xylane has been shown to promote fibroblast growth factor activity. Specifically, it enhances the proliferation and migration of cells dependent on Fibroblast Growth Factor 10 (FGF-10) sincerechemical.com. FGF-7 and FGF-10 are members of the FGF7 subfamily, which are characteristically secreted by mesenchymal cells and act in a paracrine manner on epithelial cells by binding to and activating Fibroblast Growth Factor Receptor 1b (FGFR1b) and Fibroblast Growth Factor Receptor 2b (FGFR2b) frontiersin.orgnih.gov. These growth factors are known to play roles in tissue development, regeneration, and wound healing frontiersin.orgmiltenyibiotec.com. Research indicates that FGF7 and FGF10 can synergistically promote the differentiation of human epidermal cell-derived organoids towards an eccrine gland phenotype, primarily signaling through the FGFR1/2-MEK1/2-ERK1/2 pathway nih.gov. Studies in mouse fetuses have also suggested a correlation between FGF7 expression levels and scar formation during wound healing, with exogenous administration of FGF7 potentially suppressing fibrosis mdpi.com. FGF10 expression, conversely, was observed to decrease in wounds at certain embryonic time points mdpi.com.

Hyaluronan Receptor (CD44) Expression Modulation

A key mechanism of Pro-xylane involves the modulation of the hyaluronan receptor CD44. In an in vitro 3D reconstructed skin atrophy model induced by corticosteroids, Pro-xylane treatment led to an increase in the expression of the cell membrane hyaluronic acid (HA) receptor, CD44, in atrophic human skin sincerechemical.com. Further in vitro studies using a 3D reconstructed skin model have corroborated these findings, demonstrating that Pro-xylane significantly increased the expression of HA receptors on keratinocytes, which in turn enhanced glycosaminoglycan (GAG) synthesis . Investigations utilizing the Episkin model have also indicated that Pro-xylane stimulates CD44 expression within the epidermal-dermal junction researchgate.net. A significant increase in the expression of CD44 associated with hyaluronic acid was observed in the epidermis following treatment with Pro-xylane, in comparison to placebo-treated areas plamed.cn. Research by L'Oreal has shown that Pro-xylane can influence the dermis, promoting CD44 expression and contributing to increased epidermal thickness chaileedo.com. Comparative studies evaluating the enantiomers of Pro-xylane, specifically (S)- and (R)-Pro-xylane, in ex vivo skin models revealed that upregulation of the CD44 receptor and subsequent HA accumulation were observed only with the (S)-enantiomer .

Cellular Viability and Metabolic Effects

Pro-xylane has demonstrated a favorable profile regarding cellular viability. Studies have shown that Pro-xylane was non-toxic to normal human dermal fibroblast (NHDF) cells across a concentration range of 1 μM to 2 mM nih.gov. Within this range, Pro-xylane exhibited a slightly enhancing effect on cell viability at concentrations from 5 μM to 2 mM nih.gov. Beyond direct viability, Pro-xylane influences cellular processes related to ECM metabolism. For instance, it has been shown to reduce reactive oxygen species (ROS) levels and influence the secretion of matrix metalloproteinase-1 (MMP-1), an enzyme involved in collagen degradation nih.gov. Furthermore, Pro-xylane treatment has been associated with increased secretion of Collagen I and Hyaluronic Acid in normal cells nih.gov.

The following table summarizes the effects of Pro-xylane on cell viability and key ECM components in NHDF cells:

| Concentration (µM) | Cell Viability (% of Control) | Collagen I Secretion (% of Control) | HA Secretion (% of Control) | MMP-1 Level (% of Normal) |

| 5 | Slightly enhancing | 106.0 | 133.7 | Minor inhibitory effect |

| 1000 (1 mM) | Slightly enhancing | 148.1 | 166.3 | Minor inhibitory effect |

Transdermal Penetration Mechanisms and Bioavailability Facilitation

The effectiveness of topical Pro-xylane is contingent upon its ability to penetrate the skin barrier. Pro-xylane possesses characteristics that facilitate its transdermal delivery, including a relatively small molecular weight of 192.21 g/mol huatengsci.com. This smaller size, particularly when compared to other xylose derivatives like C-Xyloside (~500–1,000 g/mol ), may contribute to enhanced skin penetration . Pro-xylane is also described as a non-ionic surfactant with dispersing and emulsifying capabilities, which can potentially aid the penetration of other active ingredients into deeper skin layers, in a manner similar to ethanol (B145695) huatengsci.com.

Beyond the intrinsic properties of the molecule, the formulation technology plays a crucial role in optimizing Pro-xylane's skin absorption and, consequently, its anti-aging efficacy chaileedo.com. Advanced formulation techniques are key to improving the delivery of Pro-xylane into the skin chaileedo.com. For instance, liposomal gel formulations have been explored as delivery systems to enhance the bioavailability of active compounds and prolong their residence time in the skin pjps.pk. A study investigating a liposomal gel loaded with a Pro-xylane intermediate demonstrated improved wound healing in a rat model, suggesting that such delivery systems can facilitate the transport and efficacy of Pro-xylane-related compounds within the skin pjps.pk. The development of specialized formula technologies, such as L'Oreal's "dual penetration micro pump technology," highlights the importance of delivery systems in maximizing the benefits of Pro-xylane chaileedo.com.

In Vitro Research Models and Mechanistic Studies

Reconstructed Human Skin Models (e.g., Episkin, 3D Skin Atrophy Models)

Reconstructed human skin models, including full-thickness models and specialized atrophy models, serve as valuable tools to mimic the structure and function of native human skin in vitro. These models allow for the assessment of a compound's effects on epidermal and dermal compartments and the dermal-epidermal junction (DEJ).

Studies using 3D reconstructed skin atrophy models induced by corticosteroids have shown that Pro-xylane can induce an increase in the expression of CD44, a cell membrane receptor for hyaluronic acid (HA), in atrophic human skin. sincerechemical.com Pro-xylane has also been found to act on keratinocytes within these models, enhancing their glycosaminoglycan (GAG) synthesis and promoting fibroblast growth factor. sincerechemical.com

Evaluation of Pro-xylane's effects on key proteins of the DEJ and upper dermal components in a 3D reconstructed whole skin model demonstrated that Pro-xylane upregulated the deposition of key DEJ proteins. sincerechemical.com These include type IV collagen, laminin (B1169045) 5, and type VII collagen. sincerechemical.com Type IV collagen is a significant component of the basement membrane zone (BMZ) dense plate, contributing to normal nutrient and water transport. sincerechemical.com Type VII collagen is a primary component of the BMZ anchor fibers, which provide structural connection between the dermis and the epidermis. sincerechemical.com

Research using 3D reconstructed skin models has shown that Pro-xylane significantly increased the expression of HA receptors on keratinocytes, leading to enhanced GAG synthesis and fibroblast proliferation. Comparative studies using 3D versus 2D reconstructed skin models indicated that Pro-xylane's DEJ enhancement was more pronounced in 3D systems.

In a reconstructed skin model including a dermal equivalent populated with living fibroblasts, a C-xyloside derivative (referred to as C-Xyloside, which includes Pro-xylane) significantly induced a higher deposition of basement membrane and DEJ proteins. researchgate.netresearchgate.net These findings suggest that Pro-xylane improves the morphogenesis of the entire DEJ, potentially benefiting aged skin by restoring DEJ integrity. researchgate.net

Reconstructed human epidermal (RHE) models and full-thickness models are utilized for various dermatological research areas, including the investigation of anti-aging compounds. nih.gov These models exhibit well-stratified and differentiated epidermal layers and a dermal compartment with functional fibroblasts, mimicking the structure of native human skin. nih.govbiomedres.us Histological and immunohistological staining are commonly used to compare the structure and layer-specific markers in these models to native human skin. nih.gov

Primary Cell Culture Systems (Fibroblasts, Keratinocytes, Hepatocytes)

Primary cell culture systems, including fibroblasts, keratinocytes, and hepatocytes, allow for focused investigation into the direct effects of Pro-xylane on specific cell types involved in skin biology and potential metabolic processing.

Fibroblasts: Pro-xylane stimulates the biosynthesis of GAGs in fibroblasts. medchemexpress.com It has been shown to enhance the structural stability of the skin extracellular matrix, improve skin elasticity and moisturizing ability, and potentially delay wrinkle formation by promoting the synthesis of collagen fibers and hyaluronic acid in the dermis. medchemexpress.com Studies using human fibroblasts have demonstrated that Pro-xylane (at concentrations ranging from 0.3 to 3.0 mM over 96 hours) stimulates the synthesis of GAGs. medchemexpress.com

Fibroblasts are the predominant cell type in connective tissue and play a crucial role in ECM remodeling by depositing and degrading ECM components. nih.govnih.gov In vitro fibroblast cultures are used to study these processes and the impact of various factors. nih.govnih.gov

Keratinocytes: Pro-xylane acts on keratinocytes, enhancing their GAG synthesis. sincerechemical.com It also promotes the proliferation and migration of fibroblast growth factor 10 (FGF-10)-dependent cells, indicating a positive role in epithelial repair. sincerechemical.com In vitro keratinocyte cultures are used to study keratinocyte differentiation and responses to external stimuli. biomolther.orgthermofisher.complos.org These cultures can be grown in serum-free, low-calcium conditions to maintain a basal proliferating state, with differentiation induced by adding calcium or serum. plos.org

Hepatocytes: While the primary focus of Pro-xylane research is on skin, in vitro hepatocyte cultures are relevant for understanding potential metabolic pathways. Primary human hepatocytes are considered a standard model for studying hepatic metabolism and toxicity in vitro. diva-portal.orgbdj.co.jp However, maintaining their liver-specific functions in conventional 2D cultures can be challenging, leading to the use of 3D culture formats like spheroids for longer-term studies. diva-portal.org In vitro hepatocyte cultures are used to study drug metabolism, xenobiotic detoxification, and enzyme regulation. diva-portal.orgbdj.co.jp There is no specific information in the provided search results directly linking Pro-xylane to in vitro hepatocyte studies or effects on hepatocytes.

Gene Expression Analysis (Quantitative RT-PCR)

Quantitative Reverse Transcription Polymerase Chain Reaction (RT-PCR or qRT-PCR) is a widely used technique for quantifying gene expression levels by measuring mRNA levels. thermofisher.complos.org This method is applied in in vitro studies to determine how Pro-xylane affects the transcription of genes related to ECM components, growth factors, and other proteins involved in skin structure and function.

In studies using a reconstructed skin model with a dermal equivalent, levels of mRNA for collagen VII alpha 1 and collagen IV alpha 1 were evaluated in dermal fibroblasts using RT-PCR. researchgate.netresearchgate.net The results showed that a C-xyloside (Pro-xylane) treatment increased collagen VII gene expression. researchgate.netresearchgate.net

RT-qPCR analysis can be performed as a one-step or two-step procedure, with the two-step method offering flexibility for gene expression studies. thermofisher.com It is a sensitive technique used for various applications, including quantitative gene expression analysis. thermofisher.com

Protein Deposition and Immunohistochemical Staining

Immunohistochemical (IHC) staining is a technique used to visualize and localize specific proteins within tissue samples or cell cultures. nih.govbiorxiv.orgnih.gov This method is crucial for assessing the deposition and distribution of ECM proteins and other structural components in response to Pro-xylane treatment in in vitro skin models.

In reconstructed human skin models, immunohistochemistry has been used to analyze the deposition of basement membrane components and DEJ proteins, such as collagen IV, collagen VII, and laminin 5, as well as sub-epidermal dermal markers like pro-collagen I and fibrillin 1. researchgate.netresearchgate.net Studies have shown that Pro-xylane treatment significantly induced a higher deposition of these proteins in reconstructed skin models. researchgate.netresearchgate.net Immunolabeling for pro-collagen I and fibrillin 1 in reconstructed human skin treated with C-Xyloside (Pro-xylane) showed an increase in staining localized mostly underneath the epidermis. researchgate.net

Immunohistochemistry can be used to determine the localization of various ECM proteins in tissues with antibodies directed against the protein of interest. nih.gov Methods for visualizing and analyzing ECM proteins include immunohistochemistry, often involving deparaffinization and rehydration of tissue sections using substances like xylene. biomedres.usbiomolther.orgnih.govnih.govoncotarget.com

Biochemical Analysis of Extracellular Matrix Components

Biochemical analysis techniques are employed to quantify the levels and assess the composition of various ECM components, such as GAGs, proteoglycans, and collagen, in in vitro models treated with Pro-xylane.

Studies have shown that Pro-xylane stimulates the biosynthesis of GAGs in fibroblasts. medchemexpress.com It increases endogenous GAG release, particularly short chains of chondroitin (B13769445) sulfate (B86663)/dermatan sulfate (CS/DS), and can alter the fine structure of proteoglycan-associated GAGs. dovepress.com Pro-xylane is thought to consist of xylose attached to a glycosidic ligand, which may provide a binding site for soluble GAGs and initiate GAG production and assembly independently of endogenous core proteins, thereby increasing free GAG levels. sincerechemical.com

Biochemical methods can be used to analyze individual ECM proteins. nih.govbiorxiv.org While comprehensive analysis of ECM composition in situ can be challenging, techniques like fluorescence microscopy-based protocols combined with immunolabeling and automated image processing can be used to quantify ECM components like collagen types I, III, and IV, and fibronectin in in vitro developed matrices. biorxiv.org

Data on the effects of Pro-xylane on GAG synthesis in human fibroblasts are available from in vitro studies. For instance, a study indicated that (S)-Pro-xylane (0.3-3.0 mM; 96 h) stimulates the synthesis of GAGs in human fibroblasts. medchemexpress.com

Table 1: In Vitro Effects of Pro-xylane on Key Skin Components

| In Vitro Model | Cell Type(s) Involved | Key Finding(s) | Relevant Section | Source(s) |

| 3D Reconstructed Skin Atrophy Model | Keratinocytes, Dermal Fibroblasts | Increased CD44 expression; Enhanced GAG synthesis in keratinocytes; Promotion of fibroblast growth factor. | 4.1, 4.2 | sincerechemical.com |

| 3D Reconstructed Whole Skin Model | Epidermal and Dermal Cells | Upregulation of DEJ proteins (Collagen IV, Laminin 5, Collagen VII); Increased deposition of basement membrane and DEJ proteins. | 4.1, 4.4 | sincerechemical.comresearchgate.netresearchgate.net |

| Primary Fibroblast Culture | Fibroblasts | Stimulation of GAG biosynthesis; Promotion of collagen fiber and hyaluronic acid synthesis; Enhanced ECM structural stability. | 4.2, 4.5 | medchemexpress.com |

| Primary Keratinocyte Culture | Keratinocytes | Enhancement of GAG synthesis; Promotion of proliferation and migration of FGF-10-dependent cells. | 4.2 | sincerechemical.com |

| Reconstructed Skin Model (with dermal equivalent) | Dermal Fibroblasts | Increased Collagen VII gene expression (mRNA levels). | 4.3 | researchgate.netresearchgate.net |

| Reconstructed Human Skin Models | Epidermal and Dermal Cells | Increased deposition of pro-collagen I and fibrillin 1. | 4.4 | researchgate.net |

Table 2: Quantitative Data on Pro-xylane's Effects in In Vitro Models

| Study Type | Model/Cell Type | Treatment Conditions | Measured Outcome | Key Quantitative Finding | Relevant Section | Source(s) |

| In Vitro Study | Human Fibroblasts | 0.3-3.0 mM (96 hours) | GAG Synthesis | Stimulates GAG synthesis. | 4.2, 4.5 | medchemexpress.com |

| In Vitro Study (Comparative 2D vs 3D) | 2D vs 3D Reconstructed Skin Models | Not specified | DEJ Enhancement | DEJ enhancement was 30% more pronounced in 3D vs. 2D systems. | 4.1 | |

| In Vitro Study (Reconstructed Skin Model) | Dermal Fibroblasts | C-Xyloside (0.08, 0.16 mg/mL) | Deposition of pro-collagen I and fibrillin 1 | Increased staining intensity localized underneath the epidermis with C-Xyloside treatment. | 4.4 | researchgate.net |

| In Vitro Study (Reconstructed Skin Model) | Dermal Fibroblasts | C-Xyloside | Collagen VII alpha 1 and Collagen IV alpha 1 mRNA | Increased Collagen VII gene expression. | 4.3 | researchgate.netresearchgate.net |

These in vitro studies collectively demonstrate that Pro-xylane exerts its effects on skin cells and the ECM through multiple mechanisms, including stimulating GAG and collagen synthesis, enhancing the expression and deposition of key DEJ proteins, and promoting the activity of fibroblasts and keratinocytes.

In Vivo Investigative Studies and Clinical Efficacy Research

Animal Models for Dermatological Research

Animal models provide a foundational understanding of the biological mechanisms of Pro-xylane. Rodent models, in particular, have been utilized to assess its impact on complex dermatological processes like wound healing.

In a study utilizing rat models with experimentally induced chronic wounds, the therapeutic effects of a liposomal gel loaded with a Pro-xylane intermediate (PXYI) were evaluated. The results demonstrated that the PXYI liposomal gel significantly promoted the healing of these chronic wounds. nih.gov

Key findings from this research include a significantly higher wound healing rate in the group treated with the PXYI gel from day 12 to day 32, compared to the control group which received normal saline. nih.gov Furthermore, the time required to reach a 90% wound healing rate was notably shorter for the PXYI-LG treated group. nih.gov

Table 1: Efficacy of Pro-xylane Intermediate Liposomal Gel (PXYI-LG) on Chronic Wound Healing in Rats

| Parameter | PXYI-LG Group | Normal Saline (NS) Group | Statistical Significance |

|---|---|---|---|

| Time to 90% Wound Healing Rate (Days) | 21.8 ± 1.8 | 28.4 ± 1.6 | P < 0.01 |

| Wound Healing Rate (Day 12 to Day 32) | Significantly higher | Baseline | P < 0.05 |

Data sourced from a study on rat models of chronic wounds, indicating accelerated healing with PXYI-LG treatment. nih.gov

Human Clinical Trials and Observational Studies

Human clinical trials have been instrumental in confirming the anti-aging benefits of Pro-xylane, with studies assessing its impact on the skin's biomechanical properties, surface appearance, hydration levels, and the crucial dermal-epidermal junction.

Clinical studies have consistently shown that topical application of products containing Pro-xylane can lead to significant improvements in the skin's mechanical properties.

In a 60-day, multicentre, randomized study involving 240 post-menopausal women, a skincare complex containing 3% Pro-xylane was evaluated against a moisturizer alone. medicaljournals.seqima-lifesciences.com The results showed a statistically significant improvement in facial ptosis (sagginess) in the group using the Pro-xylane complex. medicaljournals.se Another clinical study demonstrated that a dermocosmetic with 3% Pro-xylane resulted in a significant enhancement of skin firmness and density in postmenopausal women after 60 days of daily use. researchgate.net

A separate one-year clinical study on 40 women further corroborated these findings, showing remarkable long-term benefits. helenarubinstein.com

Table 2: Improvement in Skin Firmness with Pro-xylane Treatment (1-Year Study)

| Time Point | Improvement in Firmness |

|---|---|

| 1 Month | +25.7% |

| 1 Year | +54.6% |

Results from a clinical study on 40 women, showing a progressive and significant increase in skin firmness over one year. helenarubinstein.com

Additionally, a randomized, controlled trial that combined a topical product containing Pro-xylane with a micro-focused ultrasound (MFUS) procedure found that the use of the Pro-xylane cream significantly improved skin elasticity at the cheeks and mouth corners on multiple follow-up days. nih.gov

The effect of Pro-xylane on visible signs of aging, such as wrinkles and skin texture, has been a primary focus of clinical evaluations.

The previously mentioned 60-day study in post-menopausal women observed a statistically significant improvement in nasolabial folds for the group using the Pro-xylane serum complex compared to the control group. medicaljournals.se In a different clinical evaluation, a cream containing C-xyloside, a derivative of Pro-xylane, led to significant reductions in various facial wrinkles after application. researchgate.net

Table 3: Percentage Reduction in Facial Wrinkles with C-xyloside Cream

| Wrinkle Type | Percentage Reduction |

|---|---|

| Nasolabial Folds | 34.02% |

| Glabellar Wrinkle | 43.34% |

| Underneath Eye Wrinkles | 50.03% |

| Crow's Feet Wrinkle | 33.64% |

| Forehead Wrinkle | 55.81% |

Data from a clinical study (n=49) showing significant wrinkle reduction following treatment with a cream containing C-xyloside. researchgate.net

The one-year clinical study also tracked changes in wrinkles, noting a 9.3% reduction in crow's feet wrinkles after just one month, which improved to a 19.8% reduction after a full year. helenarubinstein.com Furthermore, the study combining Pro-xylane cream with MFUS treatment reported improved fine lines at the mouth corners on day 180. nih.gov

Pro-xylane is recognized for its ability to enhance skin hydration by stimulating the production of glycosaminoglycans (GAGs), molecules that are crucial for retaining moisture in the skin. chiralaminoacids.comscmyadditives.com Clinical studies have demonstrated its capacity to restore moisture levels, making it beneficial for dry skin. theskinartistry.com By helping to retain moisture, Pro-xylane assists in keeping the skin plump and hydrated. chiralaminoacids.com

The dermal-epidermal junction (DEJ) is a critical interface that provides structural integrity to the skin, and its degradation is a hallmark of skin aging. nih.govheraldopenaccess.us Pro-xylane, referred to in some studies as C-Xyloside, has been shown to positively influence the components of the DEJ. nih.govresearchgate.net

Research using a reconstructed skin model demonstrated that C-Xyloside significantly induced a higher deposition of key basement membrane and DEJ proteins. nih.govresearchgate.net This includes crucial structural components such as:

Collagen IV

Collagen VII

The study also noted an increase in the gene expression of collagen VII. nih.govresearchgate.net By stimulating the synthesis of these vital proteins, Pro-xylane helps to improve the structure and function of the entire DEJ, which is suggested to have beneficial effects in restoring the integrity of aged skin. nih.govresearchgate.net This action reinforces the connection between the dermis and epidermis, which is fundamental for maintaining youthful skin architecture. researchgate.net

Efficacy in Photoaged Skin and Specific Demographic Cohorts (e.g., Menopausal Women)

Clinical research has demonstrated the significant benefits of Pro-xylane-containing formulations, especially for cohorts experiencing accelerated signs of aging due to hormonal shifts, such as menopausal women. The decline in estrogen during and after menopause leads to decreased collagen synthesis, skin atrophy, reduced elasticity, and increased dryness qima-lifesciences.commedicaljournals.se.

A multicentre, evaluator-blinded, randomized study involving 240 post-menopausal women (aged 55-65) evaluated a topical serum containing 3% Pro-xylane against a moisturizer-only control group over 60 days. The results indicated statistically significant improvements in several key aging parameters for the Pro-xylane group medicaljournals.senih.govresearchgate.net. Specifically, clinician assessments noted marked improvements in facial ptosis (sagging), nasolabial folds, skin radiance, and complexion evenness medicaljournals.se. Subjects in the Pro-xylane group also reported significant enhancements in skin evenness, re-plumping, smoothness, and tightness medicaljournals.se.

Furthermore, the study revealed a significant improvement in the skin's lipid profile. After 60 days, the group using the Pro-xylane serum showed a statistically significant increase in total lipid weight (19%), squalene (16%), sterols (27%), free fatty acids (34%), wax esters (56%), and glycerides (98%) medicaljournals.se. This suggests an improved skin barrier function and better protection for the skin medicaljournals.se.

Another long-term clinical study conducted over one year on 40 Asian women highlighted the sustained efficacy of a Pro-xylane-based cream. The findings showed a progressive improvement in major signs of aging. After one year, participants exhibited significant reductions in crow's feet wrinkles (-19.8%), nasolabial folds (-20.4%), and facial ptosis (-24.0%), alongside substantial gains in firmness (+54.6%), skin density (+33.1%), and homogeneity (+52.5%) helenarubinstein.com.

| Study Population | Duration | Key Efficacy Parameters | Results (Pro-xylane Group vs. Control/Baseline) |

| 240 post-menopausal women medicaljournals.se | 60 days | Facial Ptosis, Nasolabial Folds, Radiance | Statistically significant improvement vs. moisturizer alone medicaljournals.se |

| 240 post-menopausal women medicaljournals.se | 60 days | Skin Lipid Profile (Squalene, Sterols, etc.) | Significant increases in all measured lipids vs. moisturizer alone medicaljournals.se |

| 40 Asian women helenarubinstein.com | 1 year | Crow's Feet Wrinkles | -19.8% reduction from baseline helenarubinstein.com |

| 40 Asian women helenarubinstein.com | 1 year | Firmness | +54.6% improvement from baseline helenarubinstein.com |

| 40 Asian women helenarubinstein.com | 1 year | Nasolabial Folds | -20.4% reduction from baseline helenarubinstein.com |

| 40 Asian women helenarubinstein.com | 1 year | Facial Ptosis | -24.0% reduction from baseline helenarubinstein.com |

Biopsy-Based Histological and Molecular Assessments

To understand the underlying mechanisms of Pro-xylane's clinical effects, researchers have employed biopsy-based assessments to observe changes at the histological and molecular levels. These studies confirm that Pro-xylane's primary action is centered on the extracellular matrix (ECM) and the critical dermal-epidermal junction (DEJ).

Molecularly, Pro-xylane stimulates the synthesis of key structural components within the skin. It has been shown to upregulate the production of glycosaminoglycans (GAGs), which are essential water-absorbing molecules that help maintain skin turgor and hydration theskinartistry.comresearchgate.net. By promoting GAG synthesis, Pro-xylane helps to rebuild the skin's extracellular matrix, leading to improved elasticity and firmness researchgate.net.

Furthermore, studies on reconstructed skin models and in vivo biopsies have revealed that Pro-xylane significantly enhances the synthesis of specific proteins vital to the DEJ's structure, including Collagen IV and Collagen VII researchgate.net. It also stimulates the production of pro-collagen I and fibrillin, which are fundamental for dermal firmness and elasticity researchgate.nethelenarubinstein.co.uk. A pilot study involving postmenopausal women who applied a 10% C-xyloside cream for three months showed significant ultrastructural improvements in the DEJ through biopsy analysis. Transmission electron microscopy revealed a more homogeneous and regular lamina densa and a reduction in basement membrane re-duplication nih.gov. Immunohistochemistry confirmed these findings with a statistically significant increase in the expression of α6-integrin and laminin-332, proteins essential for dermal-epidermal cohesion nih.gov.

| Target Structure/Molecule | Method of Assessment | Observed Effect |

| Dermal-Epidermal Junction (DEJ) | Transmission Electron Microscopy nih.gov | Improved morphological appearance, more regular lamina densa nih.gov |

| Glycosaminoglycans (GAGs) | In vivo and in vitro analysis | Stimulated neo-synthesis, reinforcing the cellular matrix researchgate.nethelenarubinstein.co.uk |

| Collagen IV & VII | Immunohistochemistry, RT-PCR researchgate.net | Increased deposition and gene expression, strengthening the DEJ researchgate.net |

| Pro-Collagen I & Fibrillin | Immunohistochemistry researchgate.net | Increased synthesis, improving dermal structure and elasticity researchgate.net |

| α6-integrin & Laminin-332 | Immunohistochemistry nih.gov | Statistically significant increase in expression levels nih.gov |

Bioinstrumentation and Quantitative Imaging Techniques

To provide objective and quantifiable data on the efficacy of Pro-xylane, clinical trials incorporate a range of non-invasive bioinstrumentation and advanced imaging techniques. These tools measure specific physical and visual properties of the skin, moving beyond subjective clinical grading.

One of the standard instruments used is the Cutometer® , which assesses skin's mechanical properties, such as firmness and elasticity, by applying negative pressure courage-khazaka.comresearchgate.net. Studies have utilized this device to demonstrate improvements in skin elasticity and firmness following treatment with Pro-xylane-containing products nih.gov. The Corneometer® is another widely used tool that measures the hydration level of the stratum corneum, providing data on skin moisture content courage-khazaka.comresearchgate.net.

In a randomized trial evaluating a product with Pro-xylane and blueberry extract after a micro-focused ultrasound procedure, investigators used several bioinstrumentation methods. The study reported significant improvements in skin elasticity at the cheeks and mouth corners, as well as improvements in dermal thickness nih.gov.

| Technique/Instrument | Skin Parameter Measured | Application in Pro-xylane Studies |

| Cutometer® | Skin Elasticity, Firmness | Used to quantify significant improvements in skin's mechanical properties courage-khazaka.comnih.gov |

| Corneometer® | Skin Surface Hydration | Measures changes in the hydration level of the stratum corneum courage-khazaka.com |

| Photonumeric Scales | Wrinkles, Folds, Ptosis | Standardized clinical scoring of aging signs like nasolabial folds and sagging medicaljournals.se |

| Global Aesthetic Improvement Scale (GAIS) | Overall Aesthetic Improvement | Demonstrated significant improvement as rated by investigators on Day 90 of a clinical trial nih.gov |

| Quantitative Imaging (e.g., Visia® CR) | Fine Lines, Wrinkles, Texture, Pores | Provides objective analysis of changes in skin surface topography and visual characteristics helenarubinstein.com |

Theoretical Underpinnings and Biomimetic Paradigms in Pro Xylane Research

Mimicry of Endogenous Glycosaminoglycan Priming

Glycosaminoglycans (GAGs) are crucial components of the ECM, playing a vital role in maintaining skin hydration, turgor, and structural integrity due to their hydrophilic nature helenarubinstein.co.uksbsgenetech.complamed.cn. The levels of sulfated GAGs decrease with intrinsic skin aging plamed.cn. Pro-xylane, as a xyloside derivative, is designed to act as a biosynthetic activator of GAGs invivochem.commedchemexpress.com. It can provide binding sites for soluble GAGs and initiate their production and assembly, effectively priming GAG synthesis without solely relying on endogenous core proteins plamed.cnsincerechemical.com. This biomimetic action helps to replenish the skin's GAG content, which is essential for maintaining a hydrated and resilient cellular matrix helenarubinstein.co.uksbsgenetech.complamed.cn. Studies have shown that Pro-xylane stimulates GAG production in the epidermal-dermal junction (DEJ) and promotes the synthesis of sulfated GAGs in the dermis researchgate.nethelenarubinstein.co.uk.

Role in Skin Microenvironment and Regenerative Processes

Pro-xylane significantly influences the skin's microenvironment by targeting and reinforcing the ECM nstchemicals.comhelenarubinstein.co.uksbsgenetech.comguanjiebio.complamed.cn. The ECM, often described as a "buttress system," provides crucial structural support that weakens with age, leading to visible signs of aging like wrinkles and sagging helenarubinstein.co.ukguanjiebio.com. Pro-xylane stimulates the production of key ECM components, including various types of collagen, proteoglycans, and GAGs nstchemicals.comtheformulatorshop.comhelenarubinstein.co.ukguanjiebio.com.

Specifically, research indicates that Pro-xylane stimulates the synthesis of collagen types IV and VII, which are vital for the integrity of the dermal-epidermal junction (DEJ) researchgate.netplamed.cnsincerechemical.com. The DEJ is the undulating layer connecting the dermis and epidermis, and its degradation contributes to skin thinning and wrinkle formation plamed.cnsincerechemical.com. By reinforcing the DEJ through increased collagen synthesis, Pro-xylane helps to strengthen the connection between the skin layers and improve skin firmness helenarubinstein.co.ukguanjiebio.complamed.cnsincerechemical.com.

Advanced Concepts in Skin Anti-Aging Biology

Pro-xylane's action extends to influencing cellular behavior and protecting growth factors, representing advanced concepts in skin anti-aging biology helenarubinstein.co.ukxiranskincare.com. It acts as a signaling molecule, communicating with aging cells to stimulate restorative activities and boosting collagen synthesis guanjiebio.comxiranskincare.com. This messaging function helps to re-energize aged cells and promote a more youthful cellular matrix xiranskincare.com.

Detailed research findings highlight Pro-xylane's ability to improve various skin attributes. A 12-week clinical study involving a serum containing Pro-xylane showed statistically significant improvements in facial skin attributes, stratum corneum hydration, and transeepidermal water loss nih.govnih.gov. Immunohistological studies in female subjects treated with Pro-xylane revealed an increase of chondroitin (B13769445) 6-sulfate in wrinkle troughs after two months, correlating with an improvement in facial wrinkles researchgate.net. In vitro and in vivo tests have indicated that Pro-xylane can improve skin quality loreal-paris.co.uklorealparis.co.in.

The biomimetic nature of Pro-xylane, derived from a natural precursor (xylose from beech trees) and synthesized through green chemistry, aligns with a growing interest in sustainable and biologically inspired skincare ingredients loreal-paris.co.ukresearchgate.nethelenarubinstein.co.uktheformulatorshop.com. Its ability to penetrate deeply into the skin and exert its effects on the ECM and cellular signaling pathways positions it as a key compound in the fight against visible signs of aging helenarubinstein.co.ukhelenarubinstein.co.uksbsgenetech.comguanjiebio.comchenlangbio.com.

Research findings regarding Pro-xylane's impact on skin components are summarized in the table below:

| Skin Component Stimulated | Location(s) in Skin | Observed Effect(s) | Source(s) |

| Glycosaminoglycans (GAGs) | Epidermis, Dermis, ECM | Increased production, enhanced hydration, improved resilience | researchgate.nethelenarubinstein.co.uksbsgenetech.complamed.cnmedchemexpress.comsincerechemical.com |

| Sulfated GAGs | Dermis | Increased synthesis | helenarubinstein.co.uk |

| Proteoglycans (PGs) | Superficial Epidermis, ECM | Biosynthesis induction, increased levels, improved elasticity and firmness | theformulatorshop.comguanjiebio.comsincerechemical.comlorealparisusa.com |

| Collagen (various types) | Dermis, DEJ, ECM | Increased synthesis (Type I, IV, VII), reinforced networks, improved firmness | researchgate.nethelenarubinstein.co.uksbsgenetech.comguanjiebio.complamed.cnchenlangbio.commedchemexpress.comsincerechemical.comthreestyle-jgy.com.hk |

| Procollagens | Dermis | Increased synthesis | helenarubinstein.co.uk |

| Fibrillin | Dermis | Increased synthesis | helenarubinstein.co.uk |

| Tenascin | Dermis | Increased synthesis | helenarubinstein.co.uk |

| Hyaluronan Receptor (CD44) | Cell surface (Epidermis) | Increased expression | researchgate.nethelenarubinstein.co.uksincerechemical.com |

| Laminin (B1169045) | DEJ | Stimulation (Laminin-5), improved integrity | helenarubinstein.co.ukguanjiebio.complamed.cn |

| Nidogen | DEJ | Stimulation | helenarubinstein.co.uk |

| Perlecan (B1176706) | DEJ | Stimulation | helenarubinstein.co.uk |

| Integrins | DEJ | Synthesis promotion, improved integrity | guanjiebio.com |

Note: The interactivity of the table is dependent on the platform rendering this text. In a web-based format, this table could be sortable or searchable.

Clinical evidence further supports the theoretical benefits. A study showed that a serum containing Pro-xylane, among other ingredients, led to a significant increase in hyaluronic acid content in the skin after 4 weeks and a significant increase in hyaluronan synthase 2 and collagen type 1a1 after 12 weeks nih.govnih.gov. These findings underscore Pro-xylane's role in stimulating key components of the ECM and improving skin hydration and quality nih.govnih.gov.

Pro-xylane's ability to stimulate fibroblasts, the cells responsible for producing collagen and elastin (B1584352), also contributes to improved skin firmness, elasticity, and plumpness chenlangbio.comthreestyle-jgy.com.hk. Its influence on the skin's architecture and its capacity to address the weakening of the ECM make it a significant ingredient in advanced anti-aging strategies loreal-paris.co.ukguanjiebio.com.

Emerging Research Directions and Translational Perspectives

Exploration of Pro-xylane in Dermal Regeneration and Tissue Engineering

Research indicates that Pro-xylane (C-Xyloside) plays a role in enhancing the synthesis of glycosaminoglycan (GAG) chains within reconstructed dermal tissue models. jkchemical.comjkchemical.com Studies have shown that while C-Xyloside strongly enhances GAG synthesis, it also induces notable changes in their structural composition. jkchemical.com These structural modifications are understood to influence the biological properties of the GAGs, suggesting potential applications for Pro-xylane in skin repair and regeneration processes. jkchemical.com

Furthermore, investigations using a reconstructed skin model have demonstrated that C-Xyloside significantly promotes the deposition of proteins crucial for the basement membrane and the dermal-epidermal junction (DEJ). These include key components such as collagen IV, collagen VII, laminin (B1169045) 5, pro-collagen I, and fibrillin 1. jkchemical.com At the genetic level, C-Xyloside has been shown to increase the expression of collagen VII genes in dermal fibroblasts. jkchemical.com The ability of Pro-xylane to stimulate GAG production and heparan sulfate (B86663) proteoglycan (HS-PG) expression is believed to contribute to dermal repair, leading to improvements in skin elasticity and firmness. thegoodscentscompany.com This activity is also associated with the induction of a more regular morphological structure of the DEJ. thegoodscentscompany.com Collectively, these findings support the perspective that Pro-xylane can contribute to maintaining skin homeostasis and promoting the regeneration of skin tissue. thegoodscentscompany.com

Further Investigation into Wound Healing Mechanisms and Applications

The potential of Pro-xylane extends to the realm of wound healing. A study investigating a liposomal gel formulation containing a Pro-xylane intermediate demonstrated its effectiveness in promoting chronic wound healing in Sprague Dawley rats. invivochem.com This formulation led to significant wound healing observed by the 14th day of the study. invivochem.com The accelerated healing process was linked to the upregulation of key genes, including TGFꞵ, Col-I, and GSK3β. invivochem.com Histological analysis of the healed tissue revealed the complete development of the epidermis, endoderm, and collagen fibers, indicative of comprehensive tissue repair. invivochem.com

Mechanistically, Pro-xylane is understood to influence keratinocytes, enhancing their synthesis of GAGs and promoting the proliferation and migration of cells dependent on fibroblast growth factor 10 (FGF-10). thegoodscentscompany.com This suggests a positive contribution of Pro-xylane to the process of epithelial repair, a critical phase in wound healing. thegoodscentscompany.com The compound's mechanism involves inducing the formation of free short GAG chains, which can subsequently inhibit endogenous GAGs and proteoglycans. The capacity of xylosides to inhibit endogenous GAGs/PGs has been recognized since the late 1980s, and ongoing research continues to explore various xylosides for their potential therapeutic applications.

Development of Enhanced Delivery Systems and Bioavailability Strategies

Optimizing the delivery and bioavailability of Pro-xylane is an active area of research to maximize its efficacy in topical applications. Innovations in delivery systems are being explored to enhance skin penetration and target specific layers of the skin. For instance, a formulation known as SHINE+Dual Pro-Xylane utilizes supramolecular solvents, including organic acids and amino acid groups, to enhance the properties of Hydroxypropyl tetrahydropyrantriol. The inclusion of amphiphilic supramolecular solvents in this formulation has been shown to result in good bioavailability and skin absorptivity.

Pro-xylane is also being incorporated into specialized nanoformulations, indicating the exploration of nanotechnology for improved delivery. thegoodscentscompany.com Broadly, nanoparticles and liposomes are recognized as promising delivery systems in dermatology due to their potential to enhance the stability and penetration of active compounds into the skin. The investigation of liposomal gels for delivering Pro-xylane intermediates in wound healing applications exemplifies this approach. invivochem.com Skin-based delivery systems offer the advantage of applying therapeutic agents directly to the target site, thereby minimizing systemic exposure and potential side effects. Overcoming the skin's natural barrier, the stratum corneum, remains a key challenge in topical delivery, and innovative strategies utilizing technologies like microneedles and nanoparticles are being developed to address this.

Long-Term Clinical Outcomes and Safety Profile Research

Research into the long-term clinical outcomes and safety profile of Pro-xylane is crucial for establishing its sustained efficacy and safety in dermatological applications. A multicentre, evaluator-blinded, randomized study evaluated the effects of a compensating skin care complex containing 3% Pro-xylane in post-menopausal women over a period of 60 days. This study reported significant improvements in several key skin parameters, including firmness, density, brightness, and homogeneity.

Furthermore, the study indicated that the use of the Pro-xylane-containing complex led to a reduction in the visible signs of skin aging and an improvement in the quantitative composition of skin surface lipids, specifically affecting squalene, sterols, free fatty acids, wax esters, glycerides, and neutral lipids. Significant reductions in the appearance of wrinkles, such as nasolabial folds, glabellar wrinkles, underneath eye wrinkles, crow's feet wrinkles, and forehead wrinkles, were also observed after 8 weeks of application in a subset of participants. The study concluded that the regular daily application of a topical serum containing 3% Pro-xylane was effective in reducing visible signs of skin aging and improving sebum composition in post-menopausal women.

Regarding the safety profile, a comprehensive assessment published in the International Journal of Toxicology concluded that Pro-xylane Powder is safe for use in cosmetic formulations at commonly employed concentrations. Clinical trials conducted by L'Oréal have also indicated the safety of Pro-xylane in various formulations, demonstrating that it is well-tolerated by different skin types, including sensitive skin. The extensive use of Pro-xylane in skincare products for over a decade without significant reports of adverse reactions or safety concerns further supports a favorable long-term safety profile based on market experience. Pro-xylane is also characterized as being non-toxic, easily biodegradable, and non-accumulative in living organisms. thegoodscentscompany.com

Table: Clinical Improvements Observed with Pro-xylane in Post-Menopausal Women (60-Day Study)

| Skin Parameter | Observed Improvement |

| Firmness | Significant improvement |

| Density | Significant improvement |

| Brightness | Significant improvement |

| Homogeneity | Significant improvement |

| Facial Ptosis | Significant improvement |

| Nasolabial Folds | Significant reduction |

| Glabellar Wrinkle | Significant reduction (after 8 weeks, n=49) |

| Underneath Eye Wrinkles | Significant reduction (after 8 weeks, n=49) |

| Crow's Feet Wrinkle | Significant reduction (after 8 weeks, n=49) |

| Forehead Wrinkle | Significant reduction (after 8 weeks, n=49) |

| Sebum Composition | Improved quantitative composition (lipids) |

Table: Changes in Skin Surface Lipids with Pro-xylane in Post-Menopausal Women (60-Day Study)

| Lipid Component | Change (after 60 days) | Statistical Significance |

| Total Lipid Weight | +19% | p < 0.05 |

| Squalene | +16% | p < 0.05 |

| Sterols | +27% | p < 0.05 |

| Free Fatty Acids | +34% | p < 0.05 |

| Wax Esters | +56% | p < 0.05 |

| Glycerides | +98% | p < 0.05 |

| Neutral Lipids | +49% | p < 0.05 |

Note: Data presented in tables are based on findings from cited research. Specific values and statistical significance are as reported in the source.

Q & A

Q. What molecular pathways underlie Pro-xylane’s lack of irritation compared to retinoids?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。